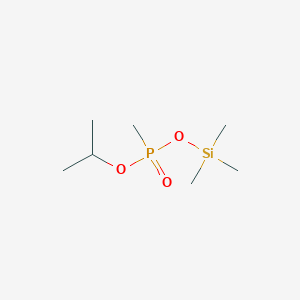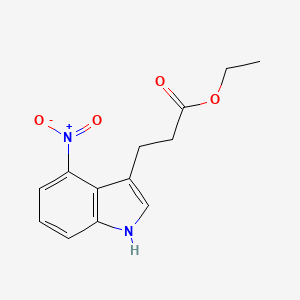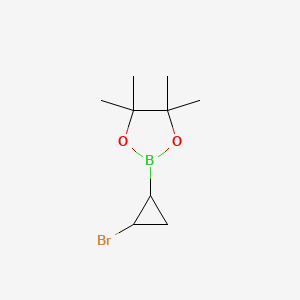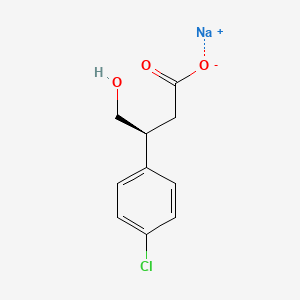![molecular formula C6H3F4NO2S B11715828 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)
2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluor-4-[(Trifluormethyl)sulfonyl]pyridin ist ein fluoriertes Pyridinderivat, das für seine einzigartigen chemischen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Das Vorhandensein sowohl von Fluor- als auch von Trifluormethylsulfonylgruppen verleiht der Verbindung eine ausgeprägte Reaktivität und Stabilität, was sie in der synthetischen Chemie und in industriellen Anwendungen wertvoll macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode umfasst die Reaktion von 2-Chlor-3-Fluor-4-(Trifluormethyl)pyridin mit geeigneten Sulfonierungsmitteln unter kontrollierten Bedingungen . Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Fluor-4-[(Trifluormethyl)sulfonyl]pyridin kann kontinuierliche Verfahren umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten. Der Einsatz automatisierter Reaktoren und die präzise Steuerung der Reaktionsparameter sind für die großtechnische Synthese von entscheidender Bedeutung. Darüber hinaus werden Reinigungsverfahren wie Destillation und Umkristallisation eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Fluor-4-[(Trifluormethyl)sulfonyl]pyridin durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Fluor- oder Trifluormethylsulfonylgruppen durch andere Nucleophile ersetzt werden.
Oxidation und Reduktion: Der Pyridinring kann Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Kupplungsreaktionen: Es kann in Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Alkoxide, Amine und Thiole. Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.
Oxidation: Als Oxidationsmittel werden beispielsweise Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen verwendet.
Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise nucleophile Substitutionen verschiedene substituierte Pyridine ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-Fluor-4-[(Trifluormethyl)sulfonyl]pyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 2-Fluor-4-[(Trifluormethyl)sulfonyl]pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Das Vorhandensein von Fluor- und Trifluormethylsulfonylgruppen kann die elektronischen Eigenschaften der Verbindung beeinflussen und ihre Reaktivität und Bindungsaffinität zu Zielmolekülen erhöhen. Diese Wechselwirkungen können biologische Pfade modulieren, wodurch die Verbindung in verschiedenen Anwendungen wirksam wird .
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylsulfonyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, making the compound effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluor-4-(Trifluormethyl)pyridin: Ähnlich in der Struktur, aber es fehlt die Sulfonylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.
2-Chlor-4-(Trifluormethyl)pyridin: Enthält ein Chloratom anstelle von Fluor, was zu Variationen im chemischen Verhalten und in der Verwendung führt.
2-Fluor-3-(Trifluormethyl)pyridin: Unterschiedlich substituiertes Pyridin mit unterschiedlichen Eigenschaften und Anwendungen.
Einzigartigkeit
2-Fluor-4-[(Trifluormethyl)sulfonyl]pyridin ist einzigartig durch die Kombination von Fluor- und Trifluormethylsulfonylgruppen, die spezifische elektronische und sterische Effekte vermitteln. Diese Effekte verstärken seine Reaktivität und machen es für spezielle Anwendungen in der synthetischen Chemie und in industriellen Prozessen geeignet.
Eigenschaften
Molekularformel |
C6H3F4NO2S |
|---|---|
Molekulargewicht |
229.15 g/mol |
IUPAC-Name |
2-fluoro-4-(trifluoromethylsulfonyl)pyridine |
InChI |
InChI=1S/C6H3F4NO2S/c7-5-3-4(1-2-11-5)14(12,13)6(8,9)10/h1-3H |
InChI-Schlüssel |
CQVFNMVDAXBMHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1S(=O)(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)



![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)

![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)

![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)


![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)
